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Compound of Interest

Compound Name: JGB1741

Cat. No.: B13393663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JGB1741, a

potent inhibitor of Sirtuin 1 (SIRT1). The document details the core signaling pathways affected

by JGB1741-mediated SIRT1 inhibition, presents quantitative data on its activity, and outlines

key experimental protocols.

Introduction to SIRT1 and JGB1741
Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent class III histone

deacetylase that plays a crucial role in a variety of cellular processes, including stress

resistance, metabolism, apoptosis, and gene expression. By deacetylating both histone and

non-histone protein targets, SIRT1 modulates numerous signaling pathways. In the context of

cancer, SIRT1 has a dichotomous role, acting as either a tumor promoter or suppressor

depending on the cellular context and its specific substrates.

JGB1741 has been identified as a potent and specific small molecule inhibitor of SIRT1. Its

ability to block SIRT1 activity leads to the hyperacetylation of SIRT1 substrates, thereby

altering downstream signaling cascades and inducing anti-cancer effects in various models.

Quantitative Data on JGB1741 Activity
The inhibitory activity of JGB1741 against sirtuins and its effect on cancer cell proliferation

have been quantified in several studies. The following tables summarize the key quantitative
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data.

Table 1: Inhibitory Activity of JGB1741 against Sirtuin Enzymes

Enzyme IC50

SIRT1 ~15 µM[1]

SIRT2 > 100 µM[1]

SIRT3 > 100 µM[1]

Table 2: Anti-proliferative Activity of JGB1741 in Cancer Cell Lines

Cell Line Cancer Type IC50

MDA-MB-231 Breast Cancer 0.5 µM

K562 Leukemia > 1 µM

HepG2 Liver Cancer > 1 µM

Core Signaling Pathway: JGB1741-Mediated SIRT1
Inhibition and p53 Activation
The primary mechanism of action of JGB1741 involves the inhibition of SIRT1, leading to the

increased acetylation and activation of the tumor suppressor protein p53.

The JGB1741-SIRT1-p53 Axis
SIRT1 directly interacts with and deacetylates p53 at lysine 382 (K382). This deacetylation

represses the transcriptional activity of p53. By inhibiting SIRT1, JGB1741 prevents the

deacetylation of p53, leading to its accumulation in an acetylated, active state. Acetylated p53

can then bind to the promoter regions of its target genes to induce cell cycle arrest, apoptosis,

and DNA repair.[2][3][4]

The activation of p53 by JGB1741-mediated SIRT1 inhibition triggers the intrinsic apoptotic

pathway, characterized by an increased Bax/Bcl2 ratio, cytochrome c release from the
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mitochondria, and subsequent cleavage of PARP.[1]
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JGB1741 inhibits SIRT1, leading to p53 acetylation and apoptosis.

Modulation of Other Key Signaling Pathways by
SIRT1 Inhibition
Beyond p53, SIRT1 deacetylates key regulatory proteins in several other signaling pathways

implicated in cancer. Inhibition of SIRT1 by JGB1741 is therefore expected to have broader

effects on cellular signaling.

NF-κB Pathway
SIRT1 can deacetylate the p65 subunit of NF-κB at lysine 310, which suppresses its

transcriptional activity.[5][6][7][8][9] Inhibition of SIRT1 would therefore be expected to enhance

NF-κB signaling. This highlights the context-dependent role of SIRT1, as NF-κB activation can

have both pro- and anti-tumorigenic effects.
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SIRT1-mediated deacetylation of NF-κB p65.

Wnt/β-catenin Pathway
SIRT1 has been shown to deacetylate β-catenin, a key effector of the Wnt signaling pathway.

[10][11][12][13][14] Deacetylation of β-catenin by SIRT1 can promote its nuclear accumulation

and subsequent activation of Wnt target genes, which are often involved in cell proliferation

and stemness.[14] Therefore, inhibition of SIRT1 by JGB1741 may lead to a decrease in Wnt/

β-catenin signaling.
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SIRT1-mediated deacetylation of β-catenin in the Wnt pathway.

TGF-β Pathway
SIRT1 can interact with and deacetylate several components of the TGF-β signaling pathway,

including Smad2, Smad3, Smad4, and the inhibitory Smad7.[15][16][17][18][19] The

consequences of these deacetylation events are complex and context-dependent. For

instance, deacetylation of Smad7 by SIRT1 can lead to its degradation and promote TGF-β-

induced apoptosis.[16] Conversely, SIRT1 can also deacetylate and inhibit the pro-fibrotic

effects of Smad3.[17] Inhibition of SIRT1 by JGB1741 would therefore be expected to have

multifaceted effects on TGF-β signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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